3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7F2N3O2 and its molecular weight is 191.138. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Pyrazole derivatives are synthesized and functionalized to explore their potential in medicinal chemistry and catalysis. For instance, Yıldırım et al. (2006) detailed experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, providing insights into their structural properties and reaction mechanisms (İ. Yıldırım & F. Kandemirli, 2006). Similarly, Jones et al. (2011) described the preparation of orthogonally protected pyrazole- and dihydropyrazole-5-carboxylic acids as peptide bond replacements, underscoring their utility in peptide chemistry (Raymond C. F. Jones, L. E. Seager, & M. Elsegood, 2011).
Novel Ligands and Catalysis
Dalinger et al. (2020) focused on synthesizing novel azides and triazoles based on pyrazole-3-carboxylic acids to create polychelated ligands for medicinal chemistry and metal complex catalysis, demonstrating the compound's potential as a versatile building block (A. I. Dalinger et al., 2020).
Coordination Complexes
Research by Radi et al. (2015) on synthesizing mononuclear Cu^II/Co^II coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the application of pyrazole carboxylic acids in developing new coordination chemistry frameworks (S. Radi et al., 2015).
Heterocyclic γ-Amino Acids
Mathieu et al. (2015) reported on the synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, showcasing a method that could potentially be adapted for synthesizing variants of the specified compound, illustrating its role in the design of constrained heterocyclic γ-amino acids for protein structure mimics (L. Mathieu et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNVPMNJDCHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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